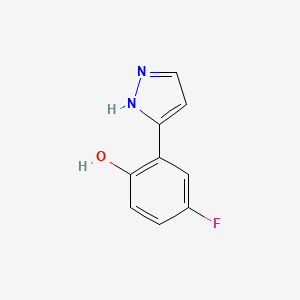

4-Fluoro-2-(1H-pyrazol-3-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-2-(1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-6-1-2-9(13)7(5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAHKTLLEHWJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CC=NN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288401-64-9 | |

| Record name | 4-Fluoro-2-(1H-pyrazol-3-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An Insight into Pyrazole Phenol Hybrid Compounds in Scientific Literature

Pyrazole-phenol hybrid compounds represent a privileged structural motif in medicinal chemistry and materials science. This is attributed to the synergistic combination of the individual properties of the pyrazole (B372694) and phenol (B47542) rings. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a scaffold that is present in numerous biologically active molecules. numberanalytics.comacs.orgrsc.orgrsc.org The pyrazole nucleus is known to be a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties. numberanalytics.comrsc.orgrsc.orgmdpi.comselvita.com

The phenol moiety, a hydroxyl group attached to a benzene (B151609) ring, is also a common feature in many natural and synthetic compounds with significant biological and chemical applications. Phenolic compounds are well-known for their antioxidant properties, and their ability to engage in hydrogen bonding makes them crucial for molecular recognition in biological systems. tandfonline.com The combination of these two moieties in a single molecule can lead to compounds with enhanced or novel activities. selvita.com The synthesis of pyrazole-phenol derivatives is often achieved through established chemical reactions, such as the condensation of a β-diketone with a hydrazine (B178648) derivative, followed by modifications to introduce the phenolic component. rsc.orgomicsonline.org The resulting hybrid molecules have been investigated for a range of applications, from potential therapeutic agents to functional materials. For instance, some pyrazole-phenol derivatives have been explored as ligands for metal complexes and as components in the development of new dyes and fluorescent materials. mdpi.comacs.orgu-tokyo.ac.jp

The Strategic Importance of Fluorination in Heterocyclic Chemistry and Drug Discovery

The introduction of fluorine atoms into heterocyclic compounds is a widely employed and highly effective strategy in modern drug discovery and materials science. tandfonline.comtandfonline.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. numberanalytics.comtandfonline.comtandfonline.com

In the context of drug discovery, fluorination can lead to several beneficial effects:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes in the body. acs.orgtandfonline.com This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.

Increased Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to stronger interactions with biological targets such as enzymes and receptors. tandfonline.com

Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, acidity (pKa), and membrane permeability, which are critical parameters for drug absorption, distribution, and efficacy. mdpi.comtandfonline.comnih.gov

The strategic placement of fluorine on a heterocyclic scaffold can fine-tune its properties for a specific application. It is estimated that approximately 20% of all pharmaceuticals and about 30-40% of agrochemicals contain fluorine, underscoring the immense impact of this element in the development of bioactive compounds. numberanalytics.com

The Research Landscape of 4 Fluoro 2 1h Pyrazol 3 Yl Phenol and Its Congeners

Strategic Approaches to Pyrazole Ring Formation

The formation of the pyrazole ring is typically achieved through cyclocondensation or cycloaddition reactions. The choice of synthetic route often depends on the desired substitution pattern on the pyrazole core and the availability of starting materials.

Cyclocondensation Reactions with Hydrazines

Cyclocondensation reactions involving a hydrazine derivative and a 1,3-dielectrophilic species represent the most classical and widely employed method for pyrazole synthesis. mdpi.combeilstein-journals.org This approach is versatile, allowing for the preparation of a wide array of substituted pyrazoles.

The reaction between 1,3-dicarbonyl compounds and hydrazines, known as the Knorr pyrazole synthesis, is a direct and efficient method for constructing the pyrazole ring. mdpi.comnih.govyoutube.com This reaction proceeds by the condensation of a hydrazine with a β-diketone, leading to the formation of the pyrazole. However, the use of unsymmetrical 1,3-diketones can result in the formation of two regioisomeric products. mdpi.comnih.gov The reaction conditions, such as the solvent and the nature of the hydrazine (e.g., hydrazine hydrate or a substituted hydrazine), can influence the regioselectivity of the reaction. nih.gov For instance, the use of aryl hydrazine hydrochlorides in aprotic dipolar solvents has been shown to favor the formation of 1,3-substituted 1-arylpyrazoles. nih.gov

| Reactant 1 | Reactant 2 | Product | Notes |

| 1,3-Diketone | Hydrazine derivative | Polysubstituted pyrazole | A straightforward and rapid method. Can produce regioisomers with unsymmetrical diketones. mdpi.comnih.gov |

| Aryl hydrazine hydrochloride | 1,3-Diketone | 1,3-Substituted 1-arylpyrazole | Improved regioselectivity in aprotic dipolar solvents. nih.gov |

| 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione | 4-Bromoaniline and Sodium Nitrite | 2-(2-(4-bromophenyl)hydrazino)-1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione | Starting material for further pyrazole synthesis. dergipark.org.tr |

Chalcones, which are α,β-unsaturated ketones, serve as valuable precursors for the synthesis of pyrazolines, which can then be oxidized to pyrazoles. The reaction of chalcones with hydrazine hydrate typically yields pyrazoline derivatives. researchgate.netscirp.orgarabjchem.org These intermediates can be subsequently aromatized to the corresponding pyrazoles. mdpi.com The reaction conditions, including the solvent and the presence of a catalyst, can influence the reaction outcome. For example, the reaction can be carried out in ethanol (B145695), acetic acid, or even under solvent-free conditions. researchgate.netscirp.orgarabjchem.org

| Reactant 1 | Reactant 2 | Product | Notes |

| Chalcone (B49325) | Hydrazine hydrate | Pyrazoline | Pyrazoline can be oxidized to the corresponding pyrazole. researchgate.netscirp.orgarabjchem.org |

| Chalcone | Phenyl hydrazine | 1,3,5-Triphenyl-pyrazoline | Reaction in glacial acetic acid with ultrasonic irradiation. arabjchem.org |

| Substituted Chalcone | Hydrazine hydrate | 3,5-Diaryl-2-pyrazoline | Reaction carried out in ethanol. arabjchem.org |

Chromones can react with hydrazine hydrate to yield 3(5)-(2-hydroxyaryl)pyrazoles. nih.gov This reaction involves the opening of the pyrone ring of the chromone (B188151) and subsequent cyclization with hydrazine. The reaction is typically performed in a suitable solvent such as ethanol or pyridine. nih.gov This method provides a direct route to pyrazoles bearing a 2-hydroxyphenyl substituent, which is a key structural feature of this compound. For instance, the reaction of 7-chloro-6-methyl-2-(pentafluorophenyl)-4H-chromen-4-one with hydrazine hydrate in ethanol yields 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol. jpionline.org

| Reactant 1 | Reactant 2 | Product | Notes |

| Chromone | Hydrazine hydrate | 3(5)-(2-Hydroxyaryl)pyrazole | Involves ring opening of the chromone. nih.gov |

| 7-Chloro-6-methyl-2-(pentafluorophenyl)-4H-chromen-4-one | Hydrazine hydrate | 5-Chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol | Synthesis of a fluorinated pyrazole analog. jpionline.org |

Multicomponent Reactions for Pyrazole Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. beilstein-journals.orgnih.gov These reactions are highly valued for their ability to generate structural diversity and for their adherence to the principles of green chemistry. acs.orgnih.gov A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org Various catalysts, including ytterbium(III) perfluorooctanoate (Yb(PFO)₃), have been employed to facilitate these transformations. nih.gov Another example is the four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate to produce pyrano[2,3-c]pyrazole derivatives. nih.gov

| Reactants | Product | Catalyst/Conditions |

| Aldehyde, β-ketoester, hydrazine | Persubstituted pyrazole | Yb(PFO)₃ nih.gov |

| Aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate | Pyrano[2,3-c]pyrazole | Often catalyzed, can be performed under various conditions including microwave irradiation. nih.gov |

| Aryl glyoxal, aryl thioamide, pyrazolone (B3327878) | Pyrazole-linked thiazole | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) at room temperature. acs.org |

Novel Cyclization Reactions for Fluorinated Pyrazoles

The introduction of fluorine atoms into the pyrazole ring can significantly modulate the compound's biological and physicochemical properties. bohrium.com Consequently, novel synthetic methods specifically designed for the preparation of fluorinated pyrazoles are of great interest. bohrium.comsci-hub.se One such approach involves a three-component reaction between a fluoroalkylamine hydrochloride, sodium nitrite, and an electron-deficient alkyne to produce fluorinated pyrazoles. rsc.orgthieme-connect.com This reaction proceeds through the in-situ generation of a fluorinated diazoalkane followed by a [3+2] cycloaddition. Another innovative method is the gold(I)-catalyzed tandem aminofluorination of alkynes in the presence of an electrophilic fluorinating agent like Selectfluor®. nih.gov This reaction provides a mild and efficient route to fluorinated pyrazoles. Furthermore, a two-step process starting from aliphatic aldehydes has been developed, involving a photocatalytic perfluoroalkenylation followed by condensation with hydrazine hydrate to yield perfluoroalkylated pyrazoles. mdpi.com

| Reactants | Product | Key Features |

| Fluoroalkylamine hydrochloride, Sodium nitrite, Electron-deficient alkyne | Fluorinated pyrazole | Three-component reaction, in-situ generation of fluorinated diazoalkane. rsc.orgthieme-connect.com |

| Alkyne, Selectfluor® | Fluorinated pyrazole | Gold(I)-catalyzed tandem aminofluorination. nih.gov |

| Aliphatic aldehyde, Perfluoroalkyl iodide, Hydrazine hydrate | Perfluoroalkylated pyrazole | Two-step process involving photocatalysis. mdpi.com |

An in-depth examination of the synthetic strategies for creating this compound and its related analogs reveals a variety of sophisticated chemical methodologies. These approaches focus on the precise introduction of the fluorine atom onto the phenolic ring and the construction of the core phenol-pyrazole hybrid structure.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

No dedicated molecular modeling or docking studies for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol have been published. Research on analogous pyrazolylaminopyrimidine derivatives has identified key interactions within the JAK2 kinase active site, such as hydrogen bonds with the hinge region residue Leu932. researchgate.net It is plausible that this compound could engage in similar interactions, but specific computational experiments to confirm this are not documented.

There is no published data predicting the specific binding modes or affinities of this compound with any biological targets. While its structural motifs are common in kinase inhibitors, its precise orientation and binding energy within a protein active site have not been computationally determined. researchgate.netnih.gov

A specific analysis of the ligand-protein interactions for this compound is not available. Such an analysis would typically map potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand and a target protein, but this has not been reported.

There are no available studies where this compound was identified as a lead compound through virtual screening campaigns.

Quantum Mechanical Calculations

No peer-reviewed articles detailing quantum mechanical calculations for this compound could be located.

Specific DFT studies on this compound are absent from the scientific literature.

Information regarding the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential maps derived from DFT calculations for this compound has not been published. While some vendor sites provide basic computationally derived properties like the Topological Polar Surface Area (TPSA), these are not part of a comprehensive research study. chemscene.com

Density Functional Theory (DFT) Studies

Frontier Molecular Orbitals (FMOs) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in chemistry for predicting the reactivity of molecules. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

For pyrazole (B372694) derivatives, DFT calculations are commonly used to determine these FMO energies. nih.govresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In molecules similar to this compound, the HOMO is often localized on the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the pyrazole ring and its substituents. This distribution facilitates intramolecular charge transfer (ICT), which is a key factor in their chemical behavior. researchgate.net

Table 1: Representative FMO Data for a Structurally Similar Pyrazole Derivative

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.2 | Electron-donating capability |

| ELUMO | -1.8 | Electron-accepting capability |

Note: The values presented are illustrative for a related pyrazole compound and are typically calculated using DFT methods like B3LYP/6-311G(d,p). The exact values for this compound would require specific calculations.

Energetic Hydrogen Bonding Interactions

Hydrogen bonds are crucial non-covalent interactions that significantly influence the structure and properties of molecules. acs.org In this compound, several types of hydrogen bonds are possible. An important intramolecular hydrogen bond can form between the hydroxyl group (-OH) of the phenol ring and the pyridine-type nitrogen atom of the adjacent pyrazole ring. rsc.org This interaction creates a stable pseudo-six-membered ring, which helps to lock the conformation of the molecule. jcsp.org.pk

Radical Quenching Mechanism Estimation

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to scavenge harmful free radicals. nih.govfrontiersin.org The primary mechanism for this activity is typically Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a radical, thereby neutralizing it. frontiersin.org The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring. nih.gov

For this compound, the presence of the phenolic -OH group is the key to its potential radical-quenching ability. nih.goveurekaselect.com Computational studies can estimate the efficacy of this process by calculating the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates that the hydrogen atom can be more easily abstracted, suggesting higher antioxidant activity. The presence of the pyrazole ring and the fluorine atom as substituents on the phenol ring will modulate this activity. Another possible mechanism is Single Electron Transfer (SET), which is often evaluated in antioxidant assays like DPPH and ABTS. frontiersin.org Theoretical calculations of reaction enthalpies for various radical quenching pathways can provide a deeper understanding of the preferred mechanism. nih.gov

Conformational Analysis

The three-dimensional structure of this compound is defined by the spatial arrangement of its constituent rings and functional groups. Conformational analysis, often performed using X-ray crystallography and supported by DFT calculations, reveals the most stable arrangement of the molecule. nih.govresearchgate.net

A key parameter is the dihedral angle between the plane of the phenol ring and the pyrazole ring. In related structures, this angle can vary, influencing the degree of conjugation between the two ring systems. The planarity is often stabilized by the intramolecular hydrogen bond between the phenolic -OH and the pyrazole nitrogen. rsc.org For similar molecules, such as 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, the pyrazoline ring adopts a flattened envelope conformation. hal.science DFT calculations at levels like B3LYP/6-31G(d,p) have shown excellent agreement with experimental geometric parameters obtained from X-ray diffraction for related pyrazole structures. nih.gov

Table 2: Typical Geometric Parameters for a Pyrazolyl-Phenol System

| Parameter | Description | Typical Value |

|---|---|---|

| Dihedral Angle (Phenol-Pyrazole) | Twist between the two rings | ~5-20° |

| O-H···N Bond Length | Intramolecular H-bond distance | ~1.8 - 2.0 Å |

Note: These values are representative and based on studies of similar molecular structures.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to confirm experimental findings. nih.govacs.org Methods like DFT and Time-Dependent DFT (TD-DFT) are used to calculate NMR chemical shifts, IR vibrational frequencies, and UV-Visible electronic absorption spectra. nih.govjcsp.org.pkacs.org

For compounds related to this compound, calculated ¹H and ¹³C NMR chemical shifts have shown good agreement with experimental data. jcsp.org.pk Similarly, calculated vibrational frequencies from DFT can be correlated with experimental FT-IR spectra to assign specific vibrational modes to functional groups within the molecule. rjptonline.org TD-DFT calculations are employed to predict the electronic transitions responsible for UV-Visible absorption, helping to understand the electronic structure and chromophores within the molecule. nih.govacs.org These theoretical spectra serve as a valuable reference for the characterization of newly synthesized compounds. rjptonline.org

Molecular Dynamics (MD) Simulations

While DFT calculations typically investigate molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations provide insights into their behavior over time in a more realistic, dynamic environment, such as in a solvent. eurasianjournals.commdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing and optimizing drug candidates. For pyrazole-containing compounds, these studies elucidate how specific structural features influence their biological effects.

The biological activity of pyrazole derivatives is intrinsically linked to their molecular structure. The core structure of this compound, which combines a fluorinated phenol ring with a pyrazole moiety, is suggestive of several potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. ontosight.ai

SAR studies on related pyrazole compounds have identified key structural components essential for activity. For instance, research on 3,4-diphenylpyrazole (B8747116) and 4,5-diphenylisoxazole (B84616) derivatives as inhibitors of Staphylococcus aureus revealed that the presence of both nonpolar aromatic residues and hydrogen bond-donating groups is crucial for retaining antimicrobial activity. bohrium.com In this compound, the phenol group provides a hydrogen bond donor, while the phenyl ring acts as a nonpolar residue.

Further studies on 3,4,5-substituted pyrazoles as inhibitors of meprin α and β, a pair of metalloproteases, have shown that the substitution pattern on the pyrazole and associated aryl rings significantly impacts inhibitory potency. A 3,5-diphenylpyrazole (B73989) derivative, for example, exhibited high inhibitory activity against meprin α in the low nanomolar range. nih.gov This suggests that the specific arrangement of the phenyl and pyrazole rings in the target compound is a critical determinant of its interaction with biological targets. The pyrazolone (B3327878) structural motif is a well-established pharmacophore in medicinal chemistry, known for a wide spectrum of pharmacological properties. nih.gov The unique properties of pyrazoles are often attributed to their susceptibility to electrophilic substitution at position 4 and nucleophilic attacks at positions 3 and 5, allowing for diverse structural modifications. nih.gov

Table 1: Impact of Structural Modifications on Biological Activity in Pyrazole Derivatives

| Structural Moiety/Modification | Observed Biological Effect | Reference |

| 3,5-Diphenylpyrazole Core | High inhibitory activity against meprin α. | nih.gov |

| Nonpolar Aromatic Residues | Essential for antimicrobial activity retention. | bohrium.com |

| Hydrogen Bond Donating Groups | Crucial for antimicrobial activity retention. | bohrium.com |

| Fluorine Substitution | Can enhance potency, metabolic stability, and bioavailability. | ontosight.airesearchgate.net |

| Substituents at Pyrazole N1 | Influences inhibitory activity against meprin α and β. | nih.gov |

The optimization of pharmacological properties involves fine-tuning the molecular structure to enhance efficacy, selectivity, and pharmacokinetic profiles. For this compound, several strategies can be employed based on established principles.

The incorporation of fluorine is a common strategy in drug design. researchgate.netresearchgate.net The fluorine atom at the 4-position of the phenol ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. ontosight.airesearchgate.net This can lead to enhanced membrane permeation, increased binding affinity to target proteins, and improved bioavailability. ontosight.airesearchgate.net

QSAR models provide a quantitative framework for this optimization. In the development of inhibitors for phosphodiesterase 4D (PDE4D), an empirical QSAR equation was successfully used to predict the binding affinity of new compounds. nih.gov This equation, log[IC50 (nM)] = P1 + P2 + P3 + P4, correlated the inhibitory concentration with empirically derived values for different fragments of the inhibitor molecule, guiding the synthesis of compounds with nanomolar potency. nih.gov A similar approach could be developed for derivatives of this compound to optimize its activity against a specific target. By systematically modifying substituents on the phenyl and pyrazole rings and correlating these changes with biological activity, a predictive QSAR model could be built to guide the synthesis of more potent and selective analogues. researchgate.net

Theoretical Toxicity Prediction and Evaluation

Computational toxicology offers methods to predict the potential toxicity of chemical compounds early in the development process, reducing reliance on animal testing and flagging potential hazards. For this compound, various in silico tools can be used to evaluate its likely toxicity profile.

One such approach is the use of software like TOPKAT (Toxicity Prediction by Komputer Assisted Technology), which can predict various toxicological endpoints. acs.org Studies on chloro- and fluoropyrroles have utilized TOPKAT to evaluate their potential for carcinogenicity by predicting the outcomes of rodent bioassays. acs.org This type of analysis could provide an initial assessment of the long-term cancer risk associated with this compound. Other in silico methods can predict skin sensitization, a critical parameter for topically applied agents or in cases of occupational exposure. acs.org

Furthermore, computational models can predict a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. rkmmanr.org These predictions are crucial for understanding a drug's likely behavior in the body and identifying potential liabilities, such as poor absorption or rapid metabolism, that could lead to toxicity or lack of efficacy. rkmmanr.orgnih.gov

Table 2: Computational Tools for Theoretical Toxicity and ADME Prediction

| Prediction Tool/Method | Toxicological/Pharmacokinetic Endpoint | Reference |

| TOPKAT | Rodent Carcinogenicity (NTP) | acs.org |

| TOPKAT | Skin Sensitization | acs.org |

| In Silico ADME Models | Absorption, Distribution, Metabolism, Excretion | rkmmanr.org |

| Molecular Docking | Identification of potential off-target interactions | nih.gov |

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics, including optical switching and data storage. researchgate.net Pyrazole derivatives have emerged as promising candidates for NLO applications due to their unique electronic structures. nih.gov

Theoretical investigations, primarily using Density Functional Theory (DFT), are employed to predict the NLO properties of these molecules. nih.gov The key parameter of interest is the first hyperpolarizability (β₀), which quantifies the second-order NLO response. A high β₀ value indicates a strong NLO effect.

Computational studies on a series of pyrazoline derivatives have shown that their hyperpolarizability values are significantly greater than that of urea, a standard NLO material. nih.gov This enhanced NLO response is attributed to the intramolecular charge transfer characteristics of the molecules. The presence of electron-donating and electron-accepting groups within the molecule can further enhance these properties. In this compound, the electron-rich phenol and pyrazole rings, modified by the electronegative fluorine atom, create a molecular framework that could possess significant NLO properties. DFT calculations at the B3LYP/6-31G(d,p) level of theory have been effectively used to predict these properties in similar heterocyclic systems. nih.gov

Table 3: Calculated First Hyperpolarizability (β₀) of Selected Pyrazoline Derivatives

| Compound | Description | First Hyperpolarizability (β₀) (esu) | Reference |

| M1 | (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone | 5.21 x 10⁻³⁰ | nih.gov |

| M6 | (4-fluorophenyl)[5-(2,4-dinitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone | 7.26 x 10⁻³⁰ | nih.gov |

| Urea (Reference) | Standard NLO material | 0.37 x 10⁻³⁰ | nih.gov |

The data indicates that the presence of nitro groups (strong electron-withdrawing groups) enhances the hyperpolarizability, suggesting that strategic substitution on the pyrazole or phenyl rings of this compound could tune its NLO response. nih.gov

Future Directions and Research Perspectives

Development of Novel Derivatives with Enhanced Bioactivity and Selectivity

The core structure of 4-fluoro-2-(1H-pyrazol-3-yl)phenol is a versatile template for the synthesis of new derivatives with improved biological activity and target selectivity. The presence of the fluorine atom can enhance metabolic stability and binding interactions, while the pyrazole (B372694) moiety is a well-established pharmacophore in numerous clinically successful drugs. nih.gov

Future research will likely focus on the strategic modification of this scaffold. For instance, the synthesis of a series of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives has been shown to yield compounds with significant B-Raf kinase inhibitory activity. plos.org One such derivative, compound C6, demonstrated potent activity against B-RafV600E with an IC50 of 0.15 µM and a GI50 of 1.75 µM against the WM266.4 human melanoma cell line. plos.org The introduction of an ortho-hydroxyl group on the 4,5-dihydro-1H-pyrazole skeleton was found to enhance anti-tumor activity. plos.org

Further exploration of substitutions on both the phenol (B47542) and pyrazole rings is a promising avenue. For example, the synthesis of fluorinated pyrazolyl chalcones and their subsequent cyclocondensation reactions have produced derivatives with antibacterial and antioxidant properties. researchgate.net Specifically, 1-(3,5-dichloro-2-hydroxyphenyl)-3-(1-(3,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)prop-2-en-1-one and 2-(1-(3,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b] Current time information in Bangalore, IN.physchemres.orgthiazepin-4-yl)-5-methyl phenol have shown notable antibacterial activity against Staphylococcus aureus and Salmonella typhimurium. researchgate.net

The development of derivatives with varied lipophilicity, electronic properties, and steric bulk will be crucial in optimizing pharmacokinetic and pharmacodynamic profiles for specific therapeutic targets.

Table 1: Bioactivity of Selected Pyrazole Derivatives

| Compound | Target/Assay | Activity | Reference |

|---|---|---|---|

| C6 (a 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivative) | B-RafV600E | IC50 = 0.15 µM | plos.org |

| C6 (a 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivative) | WM266.4 human melanoma cell line | GI50 = 1.75 µM | plos.org |

| 1-(3,5-dichloro-2-hydroxyphenyl)-3-(1-(3,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)prop-2-en-1-one | Staphylococcus aureus and Salmonella typhimurium | Promising antibacterial activity | researchgate.net |

| 2-(1-(3,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b] Current time information in Bangalore, IN.physchemres.orgthiazepin-4-yl)-5-methyl phenol | Staphylococcus aureus and Salmonella typhimurium | Promising antibacterial activity | researchgate.net |

| 4-chloro-2-(5-(1-(3,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol | Antioxidant assay | Moderate antioxidant activity | researchgate.net |

Exploration of New Therapeutic Applications

The pyrazole nucleus is a well-established pharmacophore with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. ontosight.aieurasianjournals.com Consequently, derivatives of this compound are prime candidates for investigation across a range of therapeutic areas.

Initial research suggests potential applications in oncology, with derivatives showing inhibitory effects on enzymes like B-Raf kinase, which is implicated in cancer progression. plos.org The anti-inflammatory and analgesic effects of pyrazole compounds are also well-documented, suggesting that novel derivatives could be developed for the treatment of inflammatory conditions and pain. nih.gov For example, a new pyrazole derivative, 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole, has demonstrated analgesic and anti-inflammatory effects in preclinical models. nih.gov

Furthermore, the antimicrobial potential of fluorinated pyrazole derivatives warrants further investigation. researchgate.net The development of new agents to combat drug-resistant bacteria is a critical global health priority, and the unique structural features of these compounds may offer a novel mechanism of action against microbial targets. researchgate.net The diverse biological activities of pyrazoline-containing compounds also extend to neurodegenerative disorders, with some derivatives showing promise as anti-Alzheimer's agents. acs.org

Integration of Multi-scale Modeling Approaches

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering a cost-effective and efficient means to design and evaluate new therapeutic agents. eurasianjournals.com For a scaffold like this compound, multi-scale modeling approaches can provide profound insights into its structure-activity relationships (SAR).

Future research will benefit from the integration of quantum mechanical calculations, molecular dynamics simulations, and molecular docking studies. eurasianjournals.comnih.gov These methods can elucidate the conformational preferences of the molecule, its interactions with biological targets at an atomic level, and the dynamic behavior of the ligand-receptor complex. eurasianjournals.com For instance, molecular docking has been used to understand the binding modes of pyrazole derivatives with targets like the androgen receptor and B-Raf kinase. plos.orgphyschemres.org

By combining these computational techniques, researchers can rationally design novel derivatives with enhanced binding affinity and selectivity, predict their ADME (absorption, distribution, metabolism, and excretion) properties, and identify potential off-target effects, thereby accelerating the drug development pipeline. eurasianjournals.com

Leveraging Machine Learning in Drug Discovery

The application of machine learning (ML) is revolutionizing the field of drug discovery by enabling the analysis of large and complex datasets to identify promising drug candidates. jmpas.com For the this compound scaffold, ML algorithms can be trained on existing data for pyrazole derivatives to predict the biological activity of novel, untested compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models built using machine learning techniques like multiple linear regression and support vector machines can identify the key molecular descriptors that correlate with a desired biological activity. jmpas.com This information is invaluable for guiding the synthesis of new derivatives with a higher probability of success. Deep learning models have also been employed in the virtual screening of large libraries of pyrazole-based structures to identify potential inhibitors of targets like the SARS-CoV-2 main protease. nih.gov

A study on chalcone (B49325) and dihydropyrazole derivatives utilized an Extreme Learning Machine (ELM) algorithm to improve the predictive capacity of their QSAR model for antiproliferative activity in prostate cancer. physchemres.org The ELM-Sine model showed a significant improvement over traditional QSAR and other ML models, highlighting the power of these advanced computational approaches. physchemres.org As more data on the biological activities of this compound derivatives becomes available, machine learning will undoubtedly play a pivotal role in accelerating the discovery of new drug candidates. eurasianjournals.com

Q & A

Q. What synthetic strategies are optimal for preparing 4-Fluoro-2-(1H-pyrazol-3-yl)phenol with high purity?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with halogenated phenol derivatives and pyrazole precursors. Key steps include:

- Condensation reactions between fluorophenol derivatives and pyrazole intermediates under controlled temperature (60–80°C) and inert atmosphere.

- Solvent selection : Ethanol or DMF is preferred for solubility and reaction efficiency .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%).

- Analytical validation : Thin-layer chromatography (TLC) and H/C NMR spectroscopy confirm intermediate and final product structures .

Q. How can crystallographic data for this compound be refined using software like SHELXL?

- Methodological Answer : SHELXL is widely used for small-molecule refinement. Key steps include:

- Data collection : High-resolution X-ray diffraction (e.g., Cu-Kα radiation) to obtain accurate intensity data.

- Structure solution : Use Patterson or direct methods (via SHELXD) for initial phase determination.

- Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms and constrain hydrogen atoms geometrically.

- Validation : Check for R-factor convergence (<5%) and validate geometry using CCDC standards .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : F NMR identifies fluorine environments (δ ~ -110 to -120 ppm for aromatic F), while H NMR resolves pyrazole proton signals (δ 6.5–7.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H] at m/z 207.06 for CHFNO) .

- IR spectroscopy : Detect O-H (3200–3500 cm) and C-F (1100–1250 cm) stretching .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in pyrazole-functionalized phenol derivatives?

- Methodological Answer : Regioselectivity is controlled by:

- Electrophilic substitution : Fluorine’s electron-withdrawing effect directs pyrazole coupling to the ortho position .

- Catalytic systems : Pd-based catalysts enhance cross-coupling efficiency (e.g., Suzuki-Miyaura for aryl-pyrazole bonds) .

- Data contradiction : Competing pathways may arise under acidic conditions (e.g., protonation of pyrazole N-atoms), requiring pH monitoring .

Q. What computational methods predict the biological activity of this compound?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Pyrazole’s nitrogen atoms show strong hydrogen bonding with active sites .

- DFT calculations : Optimize molecular geometry (B3LYP/6-31G**) to correlate electronic properties (HOMO-LUMO gaps) with antioxidant or anti-inflammatory activity .

Q. How can metal coordination complexes of this compound be synthesized and characterized?

- Methodological Answer :

- Synthesis : React with transition metals (e.g., Cu, Zn) in ethanol at 50–60°C. Molar ratios (1:2 metal:ligand) prevent oligomer formation .

- Characterization :

- UV-Vis : Detect d-d transitions (e.g., Cu complexes show λ~600–700 nm).

- EPR : Confirm paramagnetic behavior in Cu complexes .

- Table :

| Metal Ion | Coordination Geometry | Application |

|---|---|---|

| Cu | Square planar | Catalysis |

| Zn | Tetrahedral | Bioimaging |

Q. How to resolve contradictions in reported biological activity data for pyrazole-phenol derivatives?

- Methodological Answer : Contradictions arise from:

- Assay variability : Standardize cell-based assays (e.g., MTT for cytotoxicity) with controls for pH and serum content .

- Structural analogs : Compare with 4-chloro-2-(1H-pyrazol-3-yl)phenol (CAS 18704-67-1), noting fluorine’s enhanced electronegativity and bioavailability .

- Statistical validation : Use ANOVA to assess significance across independent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.